Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Catalog No.
S1520092
CAS No.
34570-16-6
M.F
C7H14ClNO3
M. Wt
195.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-3-ethoxyacrylate hydrochloride

CAS Number

34570-16-6

Product Name

Ethyl 3-amino-3-ethoxyacrylate hydrochloride

IUPAC Name

ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h5H,3-4,8H2,1-2H3;1H/b6-5+;

InChI Key

JYGHNNMPKVPTKF-IPZCTEOASA-N

SMILES

CCOC(=CC(=O)OCC)N.Cl

Synonyms

3-Amino-3-ethoxy-2-propenoic Acid Ethyl Ester Hydrochloride; 3-Amino-3-ethoxyacrylic Acid Ethyl Ester Hydrochloride; Ethyl 3-Amino-3-ethoxypropenoate Hydrochloride; Ethyl β-Amino-β-ethoxyacrylate Hydrochloride; [1-Ethoxy-2-(ethoxycarbonyl)vinyl]ammon

Canonical SMILES

CCOC(=CC(=O)OCC)[NH3+].[Cl-]

Isomeric SMILES

CCO/C(=C/C(=O)OCC)/[NH3+].[Cl-]

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a versatile compound used in chemical synthesis . Here is some general information:

    Pharmaceuticals

    It can be used as a reagent in the synthesis of pyridine carboxamides, which have been studied as c-Jun NH2-terminal kinase inhibitors .

    Organic Synthesis

    It can be used as a building block in the synthesis of complex organic molecules .

    Analytical Chemistry

    It can be used as a standard or reagent in analytical chemistry .

    Materials Science

    It can be used in the synthesis of polymers or other materials with specific properties .

    Biochemistry

    It can be used in the synthesis of probes or reagents for studying biological systems .

    Environmental Science

    It can be used in studies related to environmental science, such as studying its behavior in the environment or its effects on different organisms .

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3C_7H_{14}ClNO_3 and a molecular weight of approximately 195.64 g/mol. This compound is characterized by its white solid appearance and is known for its utility in various chemical syntheses, particularly as a reagent in the preparation of pyridine carboxamides and as an inhibitor of c-Jun NH2-terminal kinase .

, primarily involving nucleophilic substitutions and acylation processes. Its structure allows it to engage in reactions typical of amino acids and esters, such as:

  • Nucleophilic Addition: The amino group can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Ester Hydrolysis: Under acidic or basic conditions, the ethoxy group can be hydrolyzed, leading to the formation of corresponding acids.
  • Formation of Pyridine Derivatives: It can react with aldehydes or ketones in the presence of appropriate catalysts to yield pyridine derivatives, which are significant in medicinal chemistry .

Research indicates that ethyl 3-amino-3-ethoxyacrylate hydrochloride exhibits biological activity as a c-Jun NH2-terminal kinase inhibitor. This kinase plays a crucial role in various cellular processes, including apoptosis and inflammation. By inhibiting this kinase, the compound may have potential therapeutic applications in treating diseases characterized by excessive inflammation or cell proliferation .

The synthesis of ethyl 3-amino-3-ethoxyacrylate hydrochloride typically involves several steps:

  • Preparation of Ethyl Ethoxyacrylate: This initial step involves the reaction of ethyl acrylate with ethanol under acidic conditions to form ethyl ethoxyacrylate.
  • Amine Addition: The addition of an amine (such as ammonia or an amine derivative) to the ethoxyacrylate leads to the formation of the amino-acrylate.
  • Hydrochloride Formation: The final step involves treating the resulting compound with hydrochloric acid to produce the hydrochloride salt form, enhancing its solubility and stability .

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is utilized in various fields:

  • Pharmaceutical Research: As a reagent for synthesizing biologically active compounds, particularly those targeting specific kinases.
  • Chemical Synthesis: Employed in organic chemistry for generating complex molecules through nucleophilic substitution reactions.
  • Proteomics: Used in studies involving protein interactions and modifications due to its reactivity with amino acids .

Studies on ethyl 3-amino-3-ethoxyacrylate hydrochloride have focused on its interactions with various biological molecules. Notably, its role as a c-Jun NH2-terminal kinase inhibitor suggests potential interactions with signaling pathways involved in cell growth and apoptosis. Further research is necessary to elucidate its full spectrum of interactions and potential side effects when used in biological systems .

Several compounds share structural similarities with ethyl 3-amino-3-ethoxyacrylate hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Ethyl 3-aminoacrylateC5H9NO2C_5H_9NO_2Lacks ethoxy group; simpler structure; used in similar reactions.
Ethyl 2-amino-4-methylbenzoateC10H13NO2C_10H_{13}NO_2Contains an aromatic ring; used in pharmaceuticals.
Ethyl 4-amino-4-methylpentanoateC9H17NO2C_9H_{17}NO_2Branched structure; used in organic synthesis.

Uniqueness

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is unique due to its specific combination of an amino group and an ethoxy-acrylate moiety, which allows it to participate effectively in diverse

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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